![molecular formula C16H18S2 B13770676 Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl CAS No. 65087-04-9](/img/structure/B13770676.png)
Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl
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Overview
Description
2,4-Xylyl 2,6-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is a disulfide derivative, characterized by the presence of two xylyl groups attached to a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylyl 2,6-xylyl disulfide typically involves the reaction of xylyl halides with sodium thiosulfate in a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, usually between 60-70°C . Another method involves the oxidation of the corresponding thiols using oxidizing agents like hydrogen peroxide or iodine .
Industrial Production Methods
In industrial settings, the production of 2,4-xylyl 2,6-xylyl disulfide may involve large-scale oxidation processes using sulfur monochloride (S2Cl2) with aromatic compounds or the reductive coupling of sulfonyl chlorides . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Xylyl 2,6-xylyl disulfide undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and sulfur monochloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Analytical Chemistry
Separation Techniques
The compound is primarily utilized in liquid chromatography for the separation and analysis of complex mixtures. A notable method is the reverse phase high-performance liquid chromatography (HPLC) using Newcrom R1 columns. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, although for mass-spectrometry compatible applications, phosphoric acid is substituted with formic acid. This method allows for efficient separation and purification of disulfides and related compounds.
Table 1: HPLC Conditions for Disulfide Analysis
Parameter | Value |
---|---|
Column Type | Newcrom R1 HPLC |
Mobile Phase | Acetonitrile/Water/Phosphoric Acid |
Alternative Mobile Phase | Acetonitrile/Water/Formic Acid |
Particle Size | 3 µm |
This approach has been successfully employed for pharmacokinetic studies to analyze the absorption and distribution of disulfides in biological systems .
Materials Science
Flame Retardants
Recent research has explored the use of disulfides as components in flame retardant formulations. For instance, disulfide derivatives have been synthesized to enhance the fire resistance of polypropylene. The incorporation of disulfide compounds into polymer matrices has shown significant improvements in thermal stability and flame retardancy.
Case Study: Flame Retardant Properties
In a study conducted on polypropylene composites, the addition of disulfide-based flame retardants resulted in:
- Improved Thermal Stability : Increased decomposition temperatures.
- Reduced Flammability : Lower peak heat release rates during combustion tests.
- Enhanced Mechanical Properties : Better tensile strength and impact resistance.
These findings suggest that disulfides can be strategically used to develop safer materials for various applications .
Cosmetic Formulations
Skin Care Products
Disulfide compounds are increasingly being incorporated into cosmetic formulations due to their beneficial properties. They serve as stabilizers and conditioning agents in creams, lotions, and other topical applications.
Table 2: Properties of Disulfide in Cosmetic Formulations
Property | Description |
---|---|
Stability | Enhances product shelf-life |
Skin Conditioning | Improves skin feel |
Antioxidant Activity | Protects skin from oxidative stress |
In a recent formulation study, disulfides were found to improve the efficacy of herbal extracts used in skin care products, demonstrating their potential as multifunctional ingredients .
Mechanism of Action
The mechanism of action of 2,4-xylyl 2,6-xylyl disulfide involves its interaction with various molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive enzymes and proteins. This compound may also interact with thiol-containing biomolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dimethylphenyl) disulfide
2,4-Xylyl disulfide: (CAS#: 27080-90-6)
2,6-Xylyl disulfide: (CAS#: 2905-17-1)
Uniqueness
2,4-Xylyl 2,6-xylyl disulfide is unique due to its specific arrangement of xylyl groups and the disulfide bond. This structural configuration imparts distinct chemical properties and reactivity compared to other disulfides.
Biological Activity
Disulfide compounds have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of Disulfide, 2,4-dimethylphenyl 2,6-dimethylphenyl , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound This compound is characterized by the presence of two dimethylphenyl groups connected by a disulfide bond. This structural feature is significant as it influences the compound's reactivity and biological interactions.
Property | Value |
---|---|
Chemical Formula | C16H18S2 |
Molecular Weight | 298.45 g/mol |
CAS Number | 65087-04-9 |
Antioxidant Properties
Disulfides are known for their antioxidant properties. Studies indicate that compounds containing disulfide linkages can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant activity is attributed to the ability of disulfides to undergo redox reactions, which can neutralize reactive oxygen species (ROS) .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of disulfides. For instance, compounds similar to This compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells through oxidative stress and disruption of cellular signaling pathways .
A study reported that related disulfides exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating significant anticancer potential .
Antimicrobial Activity
Disulfides have also demonstrated antimicrobial properties. The compound's structure allows it to interact with microbial membranes, leading to increased permeability and cell death. Research indicates that certain disulfides can inhibit the growth of both Gram-positive and Gram-negative bacteria .
The biological activity of This compound can be attributed to several mechanisms:
- Redox Modulation : The disulfide bond can participate in redox reactions, influencing cellular redox status and signaling pathways.
- Protein Interaction : Disulfides can form covalent bonds with thiol groups in proteins, potentially altering protein function and activity.
- Cell Membrane Disruption : The hydrophobic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to membrane disruption in microbial cells.
Case Studies
- Anticancer Study : A study evaluated the effects of various disulfides on cancer cell viability. Results indicated that This compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 5 µM .
- Antioxidant Assessment : In a comparative study assessing antioxidant capabilities using DPPH radical scavenging assays, the compound demonstrated effective radical scavenging activity comparable to standard antioxidants like ascorbic acid .
- Antimicrobial Testing : An investigation into the antimicrobial efficacy against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .
Properties
CAS No. |
65087-04-9 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(2,6-dimethylphenyl)disulfanyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-15(14(4)10-11)17-18-16-12(2)6-5-7-13(16)3/h5-10H,1-4H3 |
InChI Key |
BMOJFIQTZGTZOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SSC2=C(C=CC=C2C)C)C |
Origin of Product |
United States |
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